Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Brand Name: Vulcanchem
CAS No.: 94695-49-5
VCID: VC8331325
InChI: InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3
SMILES: CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC
Molecular Formula: C14H12F4O5
Molecular Weight: 336.23 g/mol

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

CAS No.: 94695-49-5

VCID: VC8331325

Molecular Formula: C14H12F4O5

Molecular Weight: 336.23 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate - 94695-49-5

Description

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is an organic compound characterized by its molecular formula C14H12F4O5. It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl groups and a tetrafluorobenzoyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, and medicine .

Synthesis of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

The synthesis of this compound typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of the tetrafluorobenzoyl group. The reaction conditions often include moderate to high temperatures and organic solvents such as ethanol or methanol. In industrial settings, the production follows similar synthetic routes but on a larger scale, involving batch or continuous reactors and rigorous purification steps.

Synthesis Steps:

  • Esterification: Malonic acid is esterified with ethanol using a strong acid catalyst.

  • Acylation: The tetrafluorobenzoyl group is introduced using 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base like triethylamine.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can yield alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The fluorine atoms can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Reaction TypeReagentsConditions
OxidationKMnO4Aqueous solution, moderate temperature
ReductionLiAlH4Anhydrous solvent, low temperature
SubstitutionAminesPolar aprotic solvents, elevated temperature

Scientific Research Applications

This compound is utilized in several scientific research fields:

  • Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: In the development of fluorinated compounds with potential biological activity.

  • Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs.

  • Industry: Used in the production of specialty chemicals and materials with unique properties.

Biological Activity

Recent studies have indicated that diethyl (2,3,4,5-tetrafluorobenzoyl)malonate exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is particularly notable against resistant strains, suggesting its potential for use in treating infections that are difficult to manage with conventional antibiotics.

Antimicrobial Activity:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Enterococcus faecalis.

  • Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Comparison with Similar Compounds

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is unique compared to simpler analogs like diethyl malonate due to the presence of the tetrafluorobenzoyl group. This group imparts distinct chemical and physical properties, making it valuable in specialized applications. Other fluorinated derivatives, such as ethyl 2,3,4,5-tetrafluorobenzoyl acetate, also exhibit unique properties but differ in their functional groups and applications.

Comparison Table:

CompoundMolecular FormulaUnique FeaturesApplications
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonateC14H12F4O5Tetrafluorobenzoyl groupChemistry, Biology, Medicine
Diethyl malonateC7H12O4Simple malonate structureGeneral organic synthesis
Ethyl 2,3,4,5-tetrafluorobenzoyl acetateC11H9F4O3Tetrafluorobenzoyl group on acetatePharmaceuticals, Materials Science
CAS No. 94695-49-5
Product Name Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Molecular Formula C14H12F4O5
Molecular Weight 336.23 g/mol
IUPAC Name diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate
Standard InChI InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3
Standard InChIKey WNSKAEJGWQCOQH-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC
Canonical SMILES CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC
PubChem Compound 13564973
Last Modified Feb 18 2024

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